molecular formula C8H6BrF3O B12087398 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene

Cat. No.: B12087398
M. Wt: 255.03 g/mol
InChI Key: AXSISZWZQSDNRN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoroethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-fluorobenzene with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorinated benzene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-(2,2-difluoroethoxy)-2-fluoroaniline or 4-(2,2-difluoroethoxy)-2-fluorothiophenol.

    Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenol.

    Reduction: Formation of 4-(2,2-difluoroethoxy)-2-fluorobenzene.

Scientific Research Applications

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2,2-difluoroethoxy)benzene
  • 1-Bromo-4-(2,2-difluoroethoxy)-2,3-dimethylbenzene
  • 1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene

Uniqueness

1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

1-bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3,8H,4H2

InChI Key

AXSISZWZQSDNRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)Br

Origin of Product

United States

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